2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid
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Overview
Description
2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of fluorine, sulfur, and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of reagents and catalysts is crucial to achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, especially in understanding enzyme interactions.
Mechanism of Action
The mechanism by which 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and fluorine groups but lacks the methylthio group.
2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid: Contains a hydroxyl group instead of a methylthio group.
2-Fluoro-m-toluic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H6F4O2S |
---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H6F4O2S/c1-16-6-3-4(9(11,12)13)2-5(7(6)10)8(14)15/h2-3H,1H3,(H,14,15) |
InChI Key |
WFJROTNZQGTBKU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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